Product packaging for 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl(Cat. No.:CAS No. 100542-54-9)

3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl

Cat. No.: B11939184
CAS No.: 100542-54-9
M. Wt: 372.05 g/mol
InChI Key: YAJRLSQAVCETBJ-UHFFFAOYSA-N
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Description

3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl is a high-value, axially chiral biphenyl compound designed for advanced scientific research. Its primary application lies in the development of novel chiral ligands and catalysts for asymmetric synthesis . The strategic bromine substitutions at the 3,3'- positions provide versatile handles for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of ligands with finely tuned steric and electronic properties . The dimethoxy groups at the 6,6'- positions contribute to the electron density of the system and help define the molecule's dihedral angle, which is critical for its axial chirality and effectiveness in stereoselective transformations . This makes the compound a key synthetic intermediate for constructing sophisticated molecular architectures used in pharmaceutical development and materials science. Studies on analogous biphenyl systems have demonstrated that variation of substituents at the 3,3' and 6,6' positions is a powerful strategy for adjusting the efficiency of ligands in catalytic asymmetric reactions, including additions to aldehydes and cycloadditions . Biphenyl scaffolds are also prevalent in medicinal chemistry, found in various bioactive molecules and patented drugs with anti-inflammatory, antifungal, and antidiabetic properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Br2O2 B11939184 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl CAS No. 100542-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100542-54-9

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

4-bromo-2-(5-bromo-2-methoxyphenyl)-1-methoxybenzene

InChI

InChI=1S/C14H12Br2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,1-2H3

InChI Key

YAJRLSQAVCETBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Synthesis Methodologies of 3,3 Dibromo 6,6 Dimethoxy 1,1 Biphenyl and Its Precursors/derivatives

Strategies for Constructing the 1,1'-Biphenyl Core

The formation of the C-C single bond connecting the two phenyl rings is a critical step in the synthesis of biphenyl (B1667301) derivatives. Various homocoupling and cross-coupling reactions are utilized for this purpose, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl compounds. mdpi.com This palladium-catalyzed cross-coupling reaction involves an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. youtube.comnih.gov Its widespread use is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of its starting materials. nih.gov

The catalytic cycle is well-established and consists of three primary steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst. youtube.com

The synthesis of methoxylated biphenyls, precursors to the target compound, can be effectively achieved using this method. nih.gov For instance, the coupling of a methoxy-substituted bromoarene with a corresponding methoxy-substituted phenylboronic acid provides a direct route to the 6,6'-dimethoxy-1,1'-biphenyl core. nih.gov The choice of catalyst, base, and solvent system is crucial for optimizing reaction yields and selectivity. youtube.com

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling To view the data, click on the table headers to sort or use the search bar to filter.

CatalystBaseSolventSubstratesReference
Pd(dppf)Cl2Cesium Carbonate1,4-Dioxane/WaterAryl Bromide, Boronic Ester youtube.com
CataXCium A Pd G3Potassium PhosphateToluene/Waterortho-Bromoanilines, Boronic Esters nih.gov
Palladium(II) ComplexesSodium Carbonate1,4-DioxaneAryl Bromides/Chlorides, Phenyl Boronic Acid researchgate.net
Supported Pd NanoparticlesPotassium CarbonateEthanol (B145695)/WaterFluorinated Aryl Bromides, Phenylboronic Acids mdpi.com

Oxidative coupling provides an alternative pathway for the synthesis of biphenyls, particularly for hydroxylated derivatives which can be subsequently methylated. This method involves the dimerization of phenolic compounds using a one-electron oxidant. jraic.com Reagents such as iron(III) chloride (FeCl₃) and potassium ferricyanide (K₃[Fe(CN)₆]) are commonly employed due to their efficiency and low cost. jraic.com

The reaction mechanism is believed to proceed through the formation of phenoxy radicals, which then couple to form the biaryl structure. cnr.it This approach is particularly effective for the synthesis of C2-symmetric biphenyls from natural phenols. cnr.it For example, the oxidative coupling of 2-methoxyphenol derivatives can lead to the formation of the desired dimethoxybiphenyl skeleton. The choice of oxidant and reaction conditions, such as solvent and temperature, can influence the yield and selectivity of the coupling reaction. jraic.com

Table 2: Common Oxidizing Agents for Biphenyl Synthesis To view the data, click on the table headers to sort or use the search bar to filter.

Oxidizing AgentSubstrate TypeTypical ConditionsReference
Iron(III) Chloride (FeCl3·6H2O)2,4- and 2,6-disubstituted phenolsAqueous solution, 60–70 °C jraic.com
Potassium Ferricyanide (K3[Fe(CN)6])Substituted phenolsAqueous acetone, Ammonia jraic.com
Thallium(III) NitratePhenolsMethanol nih.gov
Potassium Persulfate / Iron SulfateVanillin, ApocyninWater cnr.it

The formation of biphenyls can also occur through reactions involving Grignard reagents (RMgX). While Grignard reagents are primarily used for forming carbon-carbon bonds by attacking carbonyls and other electrophiles, they can also participate in coupling reactions. youtube.com Biphenyl is often observed as a significant byproduct in the preparation of phenylmagnesium bromide from bromobenzene and magnesium. youtube.comlibretexts.org

This coupling reaction occurs between the unreacted aryl halide (e.g., bromobenzene) and the formed Grignard reagent. libretexts.org The mechanism can proceed via a radical-nucleophilic aromatic substitution (SRN1) pathway. quora.com High concentrations of the aryl halide and elevated temperatures tend to favor the formation of the biphenyl side product. libretexts.org While this method can be used to synthesize the biphenyl core, it is often less controlled and may result in lower yields of the desired product compared to palladium-catalyzed methods.

Once the 6,6'-dimethoxy-1,1'-biphenyl core is synthesized, the next critical step is the regioselective introduction of bromine atoms at the 3 and 3' positions.

Direct bromination of the 6,6'-dimethoxy-1,1'-biphenyl precursor is achieved through electrophilic aromatic substitution. The methoxy (B1213986) groups (-OCH₃) are strong activating groups and are ortho, para-directing. In the 6,6'-dimethoxy-1,1'-biphenyl system, the positions ortho to the ether linkages are sterically hindered by the biphenyl twist, and the positions para to the methoxy groups are the 3 and 3' carbons. Therefore, electrophilic attack is strongly favored at these positions.

However, the high reactivity of dimethoxy-activated aromatic systems can sometimes lead to challenges, including over-bromination or side reactions if conditions are not carefully controlled. researchgate.net The choice of brominating agent and solvent is critical to achieving the desired dibrominated product with high regioselectivity. wku.edu

Table 3: Reagents for Direct Aromatic Bromination To view the data, click on the table headers to sort or use the search bar to filter.

ReagentTypical ConditionsSelectivity NotesReference
Molecular Bromine (Br2)Acetic acid or other polar solvents, often without a catalyst for activated rings.Highly reactive; can lead to multiple substitutions if not controlled. wku.edu
N-Bromosuccinimide (NBS)Acetonitrile, DMF, or halogenated solvents. Can be initiated by acid catalysts or light.Milder than Br2, offering better control and selectivity. Often used for benzylic bromination but also effective for ring bromination of activated arenes. researchgate.net
Phosphorus Tribromide (PBr3)Used to convert alcohols to bromides, but can also act as a source of Br2 in situ.Typically used for converting benzyl (B1604629) alcohols to benzyl bromides. mdpi.com

Bromination and Halogenation Methodologies

Selective Halogenation Strategies on Substituted Biphenyls

The regioselective introduction of halogen atoms, particularly bromine, onto a pre-existing biphenyl framework is a critical step in the synthesis of 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl. Electrophilic aromatic substitution is the most common method for preparing aryl bromides. mdpi.com The challenge lies in directing the bromine to the desired 3 and 3' positions, especially in the presence of other substituents that influence the aromatic rings' reactivity.

The positional selectivity of electrophilic aromatic bromination is influenced by both steric and electronic effects of the substituents already present on the biphenyl core. researchgate.net For a 6,6'-dimethoxy-1,1'-biphenyl precursor, the methoxy groups are ortho-, para-directing activators. This would typically direct incoming electrophiles to the positions ortho and para to them. Therefore, direct bromination of 6,6'-dimethoxy-1,1'-biphenyl would not likely yield the desired 3,3'-dibromo isomer in high yield without the use of specific catalysts or directing groups to override the influence of the methoxy groups.

Various reagents and conditions have been developed to enhance regioselectivity in electrophilic bromination. These include the use of N-bromosuccinimide (NBS) with silica gel or in ionic liquids, which can provide high regioselectivity. mdpi.com Lewis acid catalysts, such as FeBr₃ or AlBr₃, are commonly employed to activate the bromine molecule, making it a more potent electrophile. masterorganicchemistry.com The reaction proceeds through the generation of a carbocation intermediate, known as a sigma complex, which is then deprotonated to restore aromaticity. masterorganicchemistry.com

In cases where direct bromination is not selective, alternative strategies may be employed. One such strategy is a halogen-metal exchange reaction on a poly-brominated precursor. For instance, regioselective halogen-metal exchange on 3-substituted 1,2-dibromo arenes has been demonstrated using isopropylmagnesium chloride, which can lead to the formation of a Grignard reagent at a specific position, allowing for subsequent reactions. organic-chemistry.org This approach offers a pathway to introduce substituents at desired positions with high regioselectivity. organic-chemistry.org

Introduction and Manipulation of Methoxy Substituents on the Biphenyl Framework

The methoxy groups at the 6 and 6' positions are defining features of the target molecule. Their introduction and potential subsequent modification are key aspects of its synthesis.

Etherification Reactions in Biphenyl Synthesis

The introduction of methoxy groups onto a biphenyl scaffold is typically achieved through etherification reactions, most commonly a variation of the Williamson ether synthesis. This involves the reaction of a hydroxylated biphenyl (a biphenol) with a methylating agent in the presence of a base.

A common approach to synthesizing methoxylated biphenyls is through coupling reactions, such as the Suzuki or Ullmann coupling. For instance, methoxylated bromoarene derivatives can be coupled with benzene (B151609) boronic acids in a Suzuki reaction to form methoxylated biphenyls. nih.gov Alternatively, a dihydroxybiphenyl can be synthesized first, followed by methylation. 3,3'-Dihydroxybiphenyl can be methylated using reagents like methyl iodide or dimethyl sulfate to yield 3,3'-dimethoxybiphenyl. orgsyn.org

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of 6,6'-dimethoxy-1,1'-biphenyl, a common precursor would be 2-bromoanisole, which can be coupled to form the biphenyl linkage. orgsyn.org

Etherification Method Reactants Reagents/Catalysts Product Reference
Suzuki CouplingMethoxylated bromoarene, Benzene boronic acidPalladium catalystMethoxylated biphenyl nih.gov
Methylation3,3'-DihydroxybiphenylMethyl iodide or Dimethyl sulfate3,3'-Dimethoxybiphenyl orgsyn.org
Grignard Coupling2-BromoanisoleMagnesium2,2'-Dimethoxybiphenyl orgsyn.org

Demethylation Strategies for Hydroxylated Biaryl Derivatives

In some synthetic pathways, it is advantageous to carry methoxy groups through several steps and then convert them to hydroxyl groups at a later stage. This process, known as demethylation, is crucial for the synthesis of hydroxylated biaryl derivatives.

A widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This reaction is typically carried out in an inert solvent like dichloromethane. Other reagents such as hydrobromic acid (HBr) can also be employed for this transformation. nih.gov The choice of demethylating agent can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

The ability to selectively demethylate is also a valuable tool. For example, in biphenyls with multiple methoxy groups, it may be possible to selectively cleave one or more of them based on their steric and electronic environment, although this can be challenging.

Preparation of Functionalized this compound Derivatives

The core structure of this compound can be further modified to introduce various functional groups, leading to a range of derivatives with potentially interesting properties.

Synthesis of Carboxylic Acid Derivatives of Substituted Biphenyls

The introduction of carboxylic acid functionalities onto the biphenyl framework can be achieved through several synthetic routes. One common method is the oxidation of an existing alkyl or formyl group on the ring. Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, where a bromo-substituted biphenyl can be coupled with a boronic acid containing a carboxylic acid group, or a precursor that can be converted to a carboxylic acid. ajgreenchem.com

For example, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid can be treated with various substituted boronic acids in the presence of a palladium catalyst to yield biphenyl carboxylic acid derivatives. ajgreenchem.com

A direct synthesis of a carboxylic acid derivative of a related biphenyl, 3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid, has been reported. This was achieved by reacting 2,2'-Dimethoxy-6,6'-diacetylbiphenyl with a solution of sodium hypobromite (NaOBr), formed from bromine and sodium hydroxide, followed by acidification. nih.gov This haloform-type reaction converts the acetyl groups into carboxylic acids.

Starting Material Reagents Reaction Type Product Yield Reference
2,2'-Dimethoxy-6,6'-diacetylbiphenyl1. NaOBr (from Br₂ and NaOH) in 1,4-dioxane/water; 2. HClHaloform Reaction3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid84% nih.gov
1-(4-bromophenyl)cyclopropane-1-carboxylic acidSubstituted boronic acids, Tetrakis(triphenylphosphine)palladium(0)Suzuki-Miyaura Coupling1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivativesGood yields ajgreenchem.com

Synthesis of Dinitro Derivatives from Biphenyl Precursors

Nitration of aromatic rings is a classic example of electrophilic aromatic substitution. minia.edu.eg The introduction of nitro groups onto a biphenyl precursor is typically achieved using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the biphenyl rings. In the case of this compound, the methoxy groups are activating and ortho-, para-directing, while the bromo groups are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will determine the positions of the incoming nitro groups.

For instance, the nitration of 1,3,5-triacetoxybenzene with dinitrogen pentoxide in sulfuric acid leads to nitration at the 2, 4, and 6 positions, along with deacetylation to form 1,3,5-trihydroxy-2,4,6-trinitrobenzene. google.com This indicates that even with deactivating groups, nitration can proceed under forceful conditions. The synthesis of dinitro derivatives of biphenyl precursors would likely follow a similar mechanism, with the exact conditions needing to be tailored to the specific substrate to achieve the desired dinitro-substituted product.

Formation of Related Biarylphosphines and Silafluorene Precursors

The synthesis of biarylphosphines and silafluorenes from biphenyl precursors is a significant area of research, particularly for applications in catalysis and materials science. While direct synthesis from this compound is not extensively detailed in the provided research, general methodologies applicable to substituted biphenyls provide a framework for these transformations.

The creation of dialkyl biarylphosphine compounds, for instance, can be achieved through late-stage modification strategies. A double-ligands enabled ruthenium-catalyzed C(sp²)−H arylation of dialkyl phosphines offers a direct route to aryl-substituted dialkyl phosphine (B1218219) ligands. This method highlights the potential for functionalizing biphenyl structures to introduce phosphine moieties, which are crucial components of many catalytic systems. The design of such phosphine ligands is pivotal for fine-tuning the activity, selectivity, and stability of transition metal catalysts.

Silafluorenes, which are silicon-containing analogs of fluorenes, can be synthesized from biphenyl derivatives through intramolecular cyclization. One established method involves the intramolecular homolytic aromatic silylation of biphenyl-2-hydrosilanes via silyl radicals. Another approach involves a lithium-halogen exchange reaction of a dihalobiphenyl, followed by a ring-closure reaction with a dichlorosilane, such as Ph₂SiCl₂. For example, 3,6-disubstituted-9,9-diphenylsilafluorenes have been synthesized from 5,5'-dibromo-2,2'-diiodo-1,1'-biphenyl, demonstrating the utility of halogenated biphenyls as precursors to these silicon-bridged structures. These synthetic routes provide efficient access to benzosilole derivatives.

Stereoselective Synthesis and Resolution Techniques for Atropisomeric Biphenyls

The control of axial chirality in biphenyls is a critical challenge in organic synthesis due to the prevalence of atropisomeric structures in natural products, pharmaceuticals, and chiral catalysts.

Enantioselective Approaches to Axially Chiral Biphenyls

The enantioselective synthesis of axially chiral biphenyls has been a major focus of research, leading to the development of several powerful methodologies. Atroposelective metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent an attractive and modular approach. The development of enantioselective variants of the Suzuki-Miyaura reaction has become a key strategy for accessing enantioenriched biphenyls.

One notable advancement is the use of chiral ligands to control the stereochemistry of the coupling reaction. For example, efficient syntheses of axially chiral biaryl amides have been achieved with high enantioselectivity using a palladium acetate catalyst with KenPhos as the ligand. This system has been shown to effectively couple both electron-rich and electron-deficient o-halobenzamides with naphthylboronic acids. Another approach utilizes enantiopure, sulfonated SPhos (sSPhos) as a chiral ligand in palladium-catalyzed Suzuki-Miyaura couplings to form axially chiral biphenols with high enantioselectivity.

Beyond cross-coupling reactions, other strategies for the enantioselective synthesis of atropisomers include:

Oxidative Coupling: In nature, many 2,2′-biphenols are formed through enzymatic oxidative phenolic coupling. Chemical methods have also been developed for the asymmetric oxidative coupling of naphthols, although the analogous coupling of phenols remains a challenge.

Central-to-Axial Chirality Transfer: This strategy involves the creation of a stereogenic axis in a molecule concurrently with the destruction of a different type of stereogenic element.

Cation-Directed O-Alkylation: A highly enantioselective organocatalytic method for the synthesis of atropisomeric biaryls has been reported, involving the treatment of racemic 1-aryl-2-tetralones with a chiral quinidine-derived ammonium salt under basic conditions in the presence of an alkylating agent. This dynamic kinetic resolution process leads to highly atropselective O-alkylation.

MethodCatalyst/Ligand SystemKey FeaturesEnantioselectivity (ee/er)
Asymmetric Suzuki-Miyaura CouplingPd(OAc)₂ / KenPhosSynthesis of axially chiral biaryl amides.88-94% ee
Asymmetric Suzuki-Miyaura CouplingPalladium / enantiopure sSPhosSynthesis of atropisomeric 2,2'-biphenols.High enantioselectivity
Cation-Directed O-AlkylationChiral quinidine-derived ammonium saltDynamic kinetic resolution of 1-aryl-2-tetralones.up to 98:2 er

Biocatalytic Methods for Atropisomer Synthesis, including Dynamic Kinetic Resolution

Biocatalytic transformations are increasingly utilized for the asymmetric synthesis of atropisomers due to the high selectivity of enzymes. These methods offer sustainable alternatives to traditional chemical synthesis. The main biocatalytic strategies for preparing enantioenriched atropisomers involve either the direct asymmetric construction of the atropisomeric bond or the asymmetric transformation of a molecule where the axis of chirality already exists. The latter approach is more common and includes techniques such as kinetic resolution, desymmetrization, and dynamic kinetic resolution.

Kinetic Resolution (KR) and Desymmetrization: Nondynamic kinetic resolution of conformationally stable biaryl derivatives has provided some of the earliest and most numerous examples of enantioselective preparation of atropisomers. Lipases, which are enzymes that mediate the formation or hydrolysis of esters, have been particularly effective in this regard. In addition to KR, biocatalytic desymmetrization of prochiral molecules has been used to access enantioenriched biaryls.

Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution is a powerful technique that allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer. This is achieved by combining a kinetic resolution with in situ racemization of the starting material. For DKR to be efficient, the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer.

Several DKR approaches have been developed for the synthesis of atropisomeric biaryls:

Peptide-Catalyzed Asymmetric Bromination: A tripeptide-derived small molecule catalyst has been shown to promote the dynamic kinetic resolution of racemic biaryl substrates via an atropisomer-selective electrophilic aromatic substitution with simple bromination reagents. This method delivers chiral non-racemic biaryl compounds with excellent optical purity (in most cases >95:5 enantiomer ratio).

Acylative DKR with Chiral Catalysts: The acylative DKR of configurationally unstable biaryl atropisomers has been achieved using chiral dialkylaminopyridine catalysts. This approach takes advantage of the low rotational barriers in certain atropisomers, where the starting material racemizes rapidly while the acylated product has restricted rotation.

Tandem DKR for Multi-Axis Systems: A catalytic synthesis of two-axis terphenyl atropisomers has been developed, proceeding through a sequence of two distinct dynamic kinetic resolutions. The first is an atroposelective ring-opening of a Bringmann-type lactone to establish one axis of chirality, followed by a stereoselective arene halogenation to establish the second axis.

Biocatalytic/DKR MethodCatalyst/EnzymeTransformationKey Features
Kinetic ResolutionLipasesEster formation or hydrolysis.Effective for conformationally stable biaryls.
DesymmetrizationOxidoreductasesOxidation or reduction of prochiral molecules.Access to enantioenriched biaryls and non-biaryl atropisomers.
DKR via Asymmetric BrominationTripeptide-derived catalystElectrophilic aromatic substitution.Delivers products with >95:5 enantiomer ratio.
Acylative DKRChiral dialkylaminopyridine catalystsAcylation of phenolic biaryls.Effective for configurationally unstable atropisomers.

Chemical Reactivity and Transformative Chemistry of 3,3 Dibromo 6,6 Dimethoxy 1,1 Biphenyl

Cross-Coupling Reactions at Bromo-Substituted Positions

The bromine atoms on the 3 and 3' positions of the biphenyl (B1667301) core are prime sites for transition metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. gre.ac.uknih.govtcichemicals.com This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and high yields. nih.govtcichemicals.com

In the context of 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl, the two bromine atoms can undergo sequential or double Suzuki-Miyaura coupling reactions. This allows for the introduction of various aryl or other organic fragments, leading to the synthesis of more complex, polysubstituted biphenyls. The stepwise substitution of 1,1-dihaloalkenes has been demonstrated as a viable strategy for creating trisubstituted alkenes, and a similar principle can be applied to dihalo-biaryls. nih.gov

For instance, the reaction of a related di-bromo compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding diarylated biphenyl derivative. The choice of catalyst, ligands, base, and reaction conditions can influence the efficiency and selectivity of the coupling. A general representation of this transformation is shown below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant A Reactant B Catalyst Base Product
This compound Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ 3,3'-Diaryl-6,6'-dimethoxy-1,1'-biphenyl

A protocol for the enantioselective synthesis of 3,3'-disubstituted-1,1'-bi-6-methoxy-2-phenol (BIPhOL) derivatives has been developed, which involves a Suzuki-Miyaura coupling reaction of a resolved boronic acid derivative. nih.gov This highlights the utility of this reaction in creating chiral biphenyl structures. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

The bromo-substituents of this compound are amenable to Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amines. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base, such as sodium tert-butoxide. rsc.orgresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Component Example Role
Aryl Halide This compound Substrate
Amine Primary or Secondary Amine Nucleophile
Catalyst Pd(OAc)₂ Palladium Source
Ligand SPhos, RuPhos, etc. rsc.org Stabilizes and activates the catalyst
Base NaOtBu Promotes catalyst turnover researchgate.net
Solvent Toluene or Dioxane Reaction Medium

Beyond C-N bond formation, other cross-coupling reactions can be employed at the bromo-positions. Palladium-catalyzed C-O coupling reactions can be used to introduce alcohol or phenol (B47542) moieties, forming diaryl ethers. Similarly, various C-C bond-forming reactions beyond the Suzuki-Miyaura coupling can be utilized to introduce alkyl, alkenyl, or alkynyl groups. researchgate.net These transformations significantly expand the synthetic utility of the this compound core.

Reactions Involving Methoxy (B1213986) Groups for Further Derivatization

The methoxy groups at the 6 and 6' positions offer another avenue for the functionalization of the biphenyl scaffold.

The cleavage of aryl methyl ethers to reveal the corresponding phenols is a common transformation in organic synthesis. organic-chemistry.org This can be achieved using various reagents, with boron tribromide (BBr₃) being a classic choice. More recently, milder and more selective methods have been developed. For instance, a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to be effective for the selective cleavage of benzyl (B1604629) ethers, and similar Lewis acidic reagents can be applied to aryl methyl ethers. organic-chemistry.org

In a study on 2,6-dimethoxyphenol, selective cleavage of one methoxy group was achieved during a Friedel-Crafts reaction in the presence of aluminum chloride. nih.gov While the conditions are specific, it demonstrates that selective demethylation is possible.

Once the methoxy groups of this compound are cleaved to form the corresponding dihydroxybiphenyl, these phenolic hydroxyl groups can be further functionalized. They can be acylated to form esters, alkylated to form new ethers, or converted to triflates for further cross-coupling reactions. This two-step process of demethylation followed by functionalization greatly increases the molecular diversity that can be accessed from the parent compound. The redox-triggered cleavage of homobenzylic ethers has also been explored as a method for programmable bond-scission. rsc.org

Transformations Leading to Polycyclic and Heterocyclic Systems

The substituted biphenyl framework can serve as a precursor for the synthesis of more complex, rigid structures such as polycyclic and heterocyclic systems through intramolecular cyclization reactions.

Following the functionalization of the 3,3'- and 6,6'-positions, intramolecular reactions can be designed to form new rings, leading to polycyclic aromatic hydrocarbons (PAHs) or heterocyclic structures. For example, if the bromo-positions are converted to groups capable of undergoing a cyclization reaction, new fused ring systems can be constructed.

One can envision a scenario where the bromo-positions are functionalized with groups that can then react with the ortho-methoxy groups (or the phenols after cleavage). For instance, the introduction of an appropriate side chain could lead to an intramolecular C-H activation or a condensation reaction, resulting in a fused heterocyclic system. The synthesis of nitrogen-containing heterocycles through amide-directed tandem C-C/C-N bond formation via C-H activation is a known strategy. nih.gov Similarly, gold-catalyzed intramolecular C-N bond formation via thermal arene C-H bond activation has been reported. nih.gov

The synthesis of polycyclic conjugated compounds, including those containing biphenylene (B1199973) units, is an active area of research due to their interesting optoelectronic properties. nih.gov While direct examples starting from this compound are not explicitly detailed in the provided context, the principles of intramolecular cyclization are well-established for building such systems from appropriately substituted biaryls. researchgate.net

Synthesis of Heterofluorene Derivatives via Biphenyl Intermediates

A common approach is the intramolecular cyclization of a 2,2'-difunctionalized biphenyl. For instance, a biphenyl derivative bearing a leaving group (like a halogen) at the 2-position and a nucleophilic group (like an amine or thiol) at the 2'-position can undergo intramolecular nucleophilic substitution to form a dibenzofuran, carbazole, or dibenzothiophene, which are all types of heterofluorenes.

Another powerful method is the transition-metal-catalyzed intramolecular C-H activation/arylation. In a hypothetical pathway starting from a related biphenyl, a derivative such as 2,2'-diiodo-6,6'-dimethoxy-1,1'-biphenyl (B3044983) could be subjected to conditions that facilitate the formation of a bridging group, which then enables the final ring closure to the heterofluorene skeleton. The presence of substituents at the 3,3' and 6,6' positions, as in the title compound, would result in a correspondingly substituted heterofluorene product, influencing its electronic properties and solubility.

Furthermore, strained biphenyl systems can undergo intramolecular reactions to form complex polycyclic aromatic structures, demonstrating the potential for cyclization within the biphenyl framework under thermal conditions. nih.gov This type of reactivity, exemplified by the Diels-Alder-type π-extension reaction of a strained biphenyl, underscores the versatility of the biphenyl scaffold in constructing fused ring systems. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Pathways on Biphenyls

The aromatic rings of biphenyls undergo substitution reactions characteristic of benzene (B151609) derivatives, including both electrophilic and nucleophilic pathways. The reactivity and regioselectivity of these substitutions are heavily influenced by the electronic properties of the substituents already present on the rings. nih.gov

Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as a sigma complex or arenium ion. The rate of reaction is enhanced by electron-donating groups (activators) and diminished by electron-withdrawing groups (deactivators). minia.edu.eg

For this compound, each ring contains an activating methoxy group (-OCH₃) and a deactivating bromo group (-Br).

Methoxy Group (-OCH₃): This is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It directs incoming electrophiles to the ortho and para positions.

Bromo Group (-Br): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation.

The positions available for substitution on each ring are C-2, C-4, and C-5. In this compound, the directing effects of the two substituents must be considered:

The methoxy group at C-6 strongly activates the ortho position (C-5) and the para position (C-2).

The bromo group at C-3 weakly deactivates but directs to its ortho positions (C-2 and C-4) and its para position (C-6, which is already substituted).

The powerful activating effect of the methoxy group is expected to dominate, making the positions ortho and para to it the most nucleophilic. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the methoxy group and meta to the bromo group. The C-2 position is sterically hindered by the other phenyl ring and the C-6 methoxy group. The C-4 position is ortho to the deactivating bromo group and meta to the activating methoxy group, making it less favored than C-5.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Reactivity Effect Directing Effect
-OCH₃ (Methoxy) Electron-Donating Activating ortho, para
-Br (Bromo) Electron-Withdrawing Deactivating ortho, para

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group (such as a halogen) on an aromatic ring by a nucleophile. The classic SNAr mechanism is an addition-elimination process that is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

In this compound, the potential leaving groups are the bromine atoms at the C-3 and C-3' positions. However, the molecule lacks the strong electron-withdrawing groups (like -NO₂) typically required for a facile SNAr reaction. The methoxy groups are electron-donating, which further disfavors the formation of the negatively charged Meisenheimer intermediate. Consequently, nucleophilic substitution of the bromo groups via a standard SNAr pathway would be expected to be very slow and require harsh reaction conditions.

Alternative pathways for nucleophilic substitution on aryl halides exist, such as those proceeding through a benzyne (B1209423) intermediate, which can be generated under very strongly basic conditions. However, such reactions often lead to a mixture of products.

Structural Characterization and Spectroscopic Analysis of 3,3 Dibromo 6,6 Dimethoxy 1,1 Biphenyl and Its Analogs

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic techniques provide a detailed view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. Each method offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. While specific NMR data for 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl is not widely published, analysis of its analogs provides valuable predictive information.

For the closely related compound, 3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl , the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to its protons. nih.gov The data reveals a singlet at δ 1.33 ppm for the eighteen protons of the tert-butyl groups, a singlet at δ 3.53 ppm for the six methoxy (B1213986) protons, and two doublets at δ 7.36 and 7.57 ppm for the aromatic protons. nih.gov In comparison, the ¹H NMR spectrum of 3,3'-dimethoxy-1,1'-biphenyl in CDCl₃ shows a triplet at δ 7.32 ppm, multiplets between δ 7.19-7.07 ppm, and a singlet for the methoxy protons at δ 3.82 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 4,4'-dimethoxy biphenyl (B1667301) , the signals in CDCl₃ appear at δ 158.7, 133.5, 127.7, 114.2, and 55.3 ppm. rsc.org The parent compound, biphenyl , shows ¹³C NMR signals in CDCl₃ at δ 141.3, 128.8, 128.6, 127.3, and 127.2 ppm. rsc.org Information regarding ¹⁹F and ³¹P NMR spectroscopy for the target compound or its close analogs is not available in the reviewed literature.

Table 1: ¹H NMR Spectroscopic Data for Analogs of this compound

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenylCDCl₃1.33 (18H, s, (CH₃)₃), 3.53 (6H, s, OCH₃), 7.36 (2H, d, ArH), 7.57 (2H, d, ArH) nih.gov
3,3'-dimethoxy-1,1'-biphenylCDCl₃7.32 (t, J = 7.9 Hz, 2H), 7.19-7.15 (m, 2H), 7.14-7.07 (m, 2H), 6.94-6.83 (m, 2H), 3.82 (s, 6H) rsc.org

Table 2: ¹³C NMR Spectroscopic Data for Biphenyl Analogs

CompoundSolventChemical Shifts (δ, ppm)
4,4'-dimethoxy biphenylCDCl₃158.7, 133.5, 127.7, 114.2, 55.3 rsc.org
BiphenylCDCl₃141.3, 128.8, 128.6, 127.3, 127.2 rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For the analog 3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl , analysis by electrospray ionization-time of flight (ESI-TOF) mass spectrometry yielded a molecular ion peak {M+} at an m/z of 485.3, which corresponds well with the calculated value of 485.05. nih.gov

Table 3: HRMS Data for an Analog of this compound

CompoundIonization MethodCalculated m/zFound m/z
3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenylESI-TOF485.05 {M+}485.3 {M+} nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although specific IR data for this compound is not available, characteristic absorption bands can be predicted. These would include C-H stretching vibrations from the aromatic rings and methoxy groups, C-O stretching from the ether linkages of the methoxy groups, and C-Br stretching vibrations. The IR spectrum of the parent biphenyl molecule provides a useful reference for the vibrations of the biphenyl core. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption characteristics of biphenyl and its derivatives are particularly sensitive to the degree of π-conjugation between the two phenyl rings, which is governed by the torsional angle. mcmaster.cascilit.compsu.eduacs.org In biphenyl, a transition observed at 287.7 eV in the C 1s excitation spectrum is attributed to a C 1s → πdeloc transition, indicative of delocalization between the rings. mcmaster.cascilit.compsu.eduacs.org The photophysical properties of substituted biphenyls, including their absorption and fluorescence spectra, are also influenced by structural factors that affect intramolecular charge transfer. researchgate.net For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to the π-π transitions of the substituted aromatic system.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While no specific GC-MS studies on this compound were identified, this technique would be invaluable for analyzing reaction mixtures during its synthesis, allowing for the identification of byproducts and an assessment of the final product's purity. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint for identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the structures of several analogs provide significant insight into its likely solid-state conformation.

The crystal structure of 3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl shows a staggered conformation with a large dihedral angle of 84.2(3)° between the aromatic rings, a result of steric hindrance from the bulky ortho substituents. nih.gov Similarly, 3,3'-Dibromo-6,6'-dimethoxy-biphenyl-2,2'-dicarboxylic acid ethanol (B145695) monosolvate exhibits a twist of 80.64(5)° between its benzene (B151609) rings. nih.gov Another analog, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol , has a dihedral angle of 85.05(11)°. nih.gov In contrast, the less sterically hindered 3,3'-dimethoxybiphenyl has a smaller average torsion angle of 37.5° about the inter-ring C-C bond. ias.ac.in These findings collectively indicate that the dihedral angle in substituted biphenyls is highly sensitive to the steric demands of the substituents, particularly those in the ortho positions.

Table 4: X-ray Crystallography Data for Analogs of this compound

CompoundDihedral Angle between Aromatic Rings (°)
3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl84.2(3) nih.gov
3,3'-Dibromo-6,6'-dimethoxy-biphenyl-2,2'-dicarboxylic acid ethanol monosolvate80.64(5) nih.gov
5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol85.05(11) nih.gov
3,3'-dimethoxybiphenyl37.5 ias.ac.in

Analysis of Molecular Conformation and Dihedral Angles within the Biphenyl Core

The conformation of biphenyl derivatives is largely defined by the dihedral angle between the two aromatic rings. This angle is a consequence of the balance between the steric hindrance of ortho-substituents, which favors a twisted, non-planar arrangement, and π-conjugation, which favors planarity. In this compound and its analogs, the presence of bulky substituents at the ortho and meta positions dictates a significantly twisted molecular structure.

Table 1: Dihedral Angles in this compound Analogs

CompoundDihedral Angle Between Aromatic Rings
3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl84.2°
3,3'-Dibromo-6,6'-dimethoxy-biphenyl-2,2'-dicarboxylic acid ethanol monosolvate80.64°

This interactive table summarizes the reported dihedral angles, highlighting the non-planar nature of these substituted biphenyls.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The crystal packing and formation of larger supramolecular structures are directed by a network of intermolecular interactions. In the analogs of this compound, hydrogen bonds and other weaker interactions play a crucial role in stabilizing the crystal lattice.

In the crystal structure of 3,3'-Dibromo-6,6'-dimethoxy-biphenyl-2,2'-dicarboxylic acid ethanol monosolvate, the molecules are linked by intermolecular O-H⋯O and O-H⋯Br hydrogen bonds, which results in the formation of a chain along the b-axis of the crystal. nih.gov Similarly, short C—H⋯O hydrogen-bonding interactions are observed in 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl, where interactions between the methoxy groups connect the molecules into a one-dimensional polymeric chain. nih.gov

Studies on other related dimethoxy biphenyl compounds, such as 4,4'-dimethoxy-1,1'-biphenyl, further illustrate the importance of these interactions. Its crystal structure is stabilized by two C-H⋯π interactions and a weak π…π interaction. niscpr.res.inresearchgate.netniscpr.res.in Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, confirms the presence of H⋯H, C⋯H, and O⋯H interactions that are key to the crystal packing. niscpr.res.inniscpr.res.in

Table 2: Key Intermolecular Interactions in Biphenyl Analogs

CompoundType of InteractionResulting Supramolecular Assembly
3,3'-Dibromo-6,6'-dimethoxy-biphenyl-2,2'-dicarboxylic acid ethanol monosolvateO-H⋯O and O-H⋯Br hydrogen bondsChain along the b-axis
3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenylC—H⋯O hydrogen bondsOne-dimensional polymeric chain
4,4'-dimethoxy-1,1'-biphenylC-H⋯π and π…π interactions; H⋯H, C⋯H, O⋯H contactsStable crystal packing

This interactive table details the specific non-covalent forces and the resulting higher-order structures they form in the solid state.

Computational Chemistry and Theoretical Investigations of 3,3 Dibromo 6,6 Dimethoxy 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. DFT is widely used to determine optimized geometries, molecular orbitals, and various electronic properties. Recent studies on dimethoxybenzene derivatives have demonstrated the utility of DFT, particularly hybrid functionals like B3LYP, in providing reliable insights into their electronic characteristics and thermodynamic stability. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis of Biphenyl (B1667301) Systems

The conformation of biphenyl and its derivatives is primarily dictated by the dihedral angle between the two phenyl rings. This rotation around the central C-C single bond is a balance between two opposing effects: steric hindrance between the ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. In unsubstituted biphenyl, a compromise is reached with a dihedral angle of approximately 44-45°. libretexts.org

For 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl, the presence of bulky methoxy (B1213986) groups at the ortho positions (6 and 6') introduces significant steric repulsion. This forces the phenyl rings to twist considerably to minimize these unfavorable interactions. While specific computational geometry optimization data for the target molecule is not prevalent in the literature, invaluable insight can be drawn from the experimental crystal structure of a closely related compound, 3,3'-Dibromo-6,6'-dimethoxy-biphenyl-2,2'-dicarboxylic acid. X-ray crystallography of this molecule reveals a large dihedral angle of 80.64° between the two benzene (B151609) rings. nih.gov This significant twist is necessary to accommodate the ortho substituents and is expected to be a defining structural feature of this compound as well. The addition of bulky ortho groups is known to increase the energy barrier for rotation, and in many cases, can lead to stable, resolvable atropisomers at room temperature. libretexts.orgslideshare.net

Table 1: Key Geometric Parameters for a Substituted Biphenyl Analogue

Parameter Value Source Compound

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govarxiv.org

For this compound, a DFT calculation would reveal the energies and spatial distributions of these orbitals. The electron-donating methoxy groups and the electron-withdrawing bromine atoms would influence the energy levels. Computational studies on other dimethoxybenzene derivatives using DFT have effectively calculated HOMO-LUMO gaps, demonstrating their thermodynamic stability. nih.govresearchgate.net In a typical analysis, the HOMO would likely be distributed across the π-system of the biphenyl core, with significant contributions from the oxygen atoms of the methoxy groups, while the LUMO would also be located on the aromatic system, potentially with contributions from the bromine atoms. The large dihedral angle would disrupt π-conjugation between the rings, which would be expected to increase the HOMO-LUMO gap compared to a more planar biphenyl system.

Table 2: Representative FMO Data for a Related Compound

Parameter Energy (eV) Compound Class
EHOMO -0.26751 Substituted Hydrazinecarbodithioate nih.gov
ELUMO -0.18094 Substituted Hydrazinecarbodithioate nih.gov
ΔEHOMO-LUMO 0.08657 Substituted Hydrazinecarbodithioate nih.gov

Note: This data is for a different molecular system and serves to illustrate the typical output of an FMO analysis. Values for this compound would differ.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to calculate UV-Vis absorption spectra, predict the nature of electronic transitions, and investigate photochemical processes. nih.govnih.gov

A TD-DFT study of this compound would predict its absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis would identify the transitions as, for example, π → π* or n → π* excitations, detailing which molecular orbitals are involved. Computational studies on polybrominated diphenyl ethers (PBDEs) have used TD-DFT to probe the structures and properties of their excited states. nih.gov A key finding in these studies is the significant lengthening of C-Br bonds in the excited state, which is a precursor to photochemical reductive debromination. nih.gov A similar phenomenon could be anticipated for this compound, where excitation with light could populate an anti-bonding C-Br orbital, potentially leading to its photodegradation.

Analysis of Wave Functional Properties, Electron Localization Function (ELF), and Non-Covalent Interactions

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.org It provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. cam.ac.ukjussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (like in a covalent bond or a lone pair), and a value of 0.5 corresponds to a uniform electron gas, indicative of delocalization. wikipedia.org

For this compound, an ELF analysis would clearly distinguish the core and valence electrons. It would show basins of high localization corresponding to the C-C and C-H bonds, the C-O and O-CH3 bonds, and the C-Br bonds. Importantly, it would also reveal localization basins corresponding to the lone pairs on the oxygen and bromine atoms.

This analysis is also crucial for understanding non-covalent interactions (NCIs). The bromine atoms in the molecule can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. DFT studies on polychlorinated biphenyls (PCBs) have shown that these halogen bonding interactions are position-dependent and can influence the molecule's ability to interact with biological targets. nih.gov An NCI analysis of this compound would likely reveal potential intramolecular interactions (e.g., between a bromine and a nearby methoxy group) and map the regions for intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. By locating transition states and calculating activation barriers, theorists can predict the most likely pathways for a reaction to occur. rsc.orgacs.org

For this compound, computational modeling could be used to investigate various potential reactions. For example, the mechanism of further electrophilic aromatic substitution could be explored. DFT calculations could determine the relative energies of the sigma complexes formed upon attack at different positions on the aromatic rings, thereby predicting the regioselectivity of the reaction. Another area of interest would be the modeling of degradation pathways, such as the reductive debromination suggested by TD-DFT analysis. nih.gov By mapping the reaction path for C-Br bond cleavage, researchers could determine the activation energy for this process and understand the factors that influence its feasibility. Such computational studies provide detailed mechanistic insights that complement and guide experimental work. researchgate.net

Applications and Advanced Research Directions

Role as Chiral Ligands in Asymmetric Catalysis

The atropisomeric nature of the biphenyl (B1667301) scaffold, arising from hindered rotation around the central carbon-carbon single bond, makes 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl and its derivatives ideal candidates for the design of chiral ligands. These ligands play a crucial role in asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries.

Design and Synthesis of Axially Chiral Ligands Derived from the Biphenyl Scaffold

The development of new and efficient chiral ligands and catalysts is a continuous pursuit in asymmetric synthesis. nih.gov The this compound scaffold serves as a key starting material for a variety of axially chiral ligands. The bromine atoms at the 3 and 3' positions provide reactive handles for further functionalization, allowing for the introduction of various coordinating groups. For instance, these positions can be modified through reactions like lithiation followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions. nih.gov

A notable example is the synthesis of axially chiral [1,1'-biphenyl]-2,2'-diol (BIPOL) cores. nih.gov These cores can be prepared from derivatives of this compound. The synthesis often involves a resolution step to separate the enantiomers, yielding optically pure ligands. nih.gov Another approach involves the diastereomeric resolution of a racemic biphenyl derivative, such as a boronic acid, which can then be used in subsequent Suzuki-Miyaura coupling reactions to generate a range of enantiopure 3,3'-disubstituted-1,1'-bi-6-methoxy-2-phenol (BIPhOL) derivatives. nih.gov

The dihedral angle of the biphenyl system, which is a critical factor in determining the steric environment of the catalytic center, can be fine-tuned by introducing different substituents at the 3 and 3' positions. This adjustability is a key advantage of using the this compound scaffold, as it allows for the optimization of the ligand for a specific asymmetric transformation.

Applications in Enantioselective Organic Transformations

Ligands derived from the this compound framework have found application in a wide array of enantioselective organic transformations. These reactions are fundamental to modern organic synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol.

Key Enantioselective Transformations Catalyzed by Biphenyl-Derived Ligands:

Reaction TypeDescription
Cycloadditions Palladium-catalyzed asymmetric cycloadditions are a powerful tool for the construction of cyclic compounds. Phosphoramidite ligands derived from biphenyl scaffolds have been successfully employed in these reactions. nih.gov
Additions to Aldehydes The enantioselective addition of organozinc reagents (like diethylzinc) and alkynes to aldehydes, yielding chiral secondary alcohols, can be effectively catalyzed by systems employing axially chiral [1,1'-biphenyl]-2,2'-diol ligands. nih.gov
Hydrogenations Asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds. While direct examples using ligands from this compound are specific, the broader class of biphenyl-based phosphine (B1218219) ligands are well-established in metal-catalyzed asymmetric hydrogenation reactions. nih.gov

The success of these ligands lies in their ability to create a well-defined chiral pocket around the metal center. This steric and electronic environment dictates the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer over the other.

Development of Chiral Phosphoric Acid Catalysts based on Biphenyl Derivatives

In recent years, chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts for a multitude of enantioselective transformations. nih.govresearchgate.netbeilstein-journals.org The biphenyl scaffold is a privileged structure for the construction of highly effective CPAs.

The synthesis of these catalysts often involves the derivatization of a chiral biphenol, which can be prepared from precursors like this compound. The general strategy involves demethylation of the methoxy (B1213986) groups to yield the corresponding biphenol, followed by reaction with phosphorus oxychloride (POCl₃) and subsequent hydrolysis to afford the chiral phosphoric acid. researchgate.net The steric bulk and electronic nature of the substituents at the 3 and 3' positions of the biphenyl core are crucial for the efficacy and enantioselectivity of the resulting CPA. nih.gov

These biphenyl-based CPAs have been successfully applied in a variety of enantioselective reactions, including:

Friedel-Crafts reactions rsc.org

Mannich-type reactions researchgate.net

Cyclizations nih.gov

Transfer hydrogenations researchgate.net

The catalytic cycle of CPAs typically involves the activation of an electrophile through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack. The tunability of the biphenyl scaffold allows for the rational design of CPAs with optimized activity and selectivity for specific transformations.

Intermediates in the Synthesis of Advanced Organic Materials

The rigid, well-defined structure of this compound, combined with its reactive bromine functionalities, makes it an attractive building block for the synthesis of advanced organic materials with interesting electronic and photophysical properties.

Precursors for Polyheterofluorenes and Spirobifluorene-Based Polymers

Polyfluorenes and their derivatives are a significant class of conjugated polymers investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Spirobifluorene-based polymers, in particular, are known for their high thermal stability, good solubility, and high photoluminescence quantum yields. scihorizon.comresearchgate.net

The synthesis of these polymers often utilizes palladium-catalyzed polymerization methods, such as Suzuki or Yamamoto coupling. In this context, brominated biphenyl derivatives serve as key monomers. This compound can be envisioned as a precursor to more complex dibromo-monomers that can be copolymerized with other aromatic diboronic acids or diboronic esters to create a variety of spirobifluorene-based polymers with tailored properties. scihorizon.com The methoxy groups can also be converted to other functionalities to further tune the polymer's characteristics.

Building Blocks for Donor-Acceptor (D-A) Molecular Systems with Tunable Electronic Properties

Donor-acceptor (D-A) systems are molecules or materials that contain both an electron-donating (donor) and an electron-accepting (acceptor) moiety. This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many organic electronic devices. The electronic properties of D-A systems, such as their absorption and emission wavelengths and their charge transport characteristics, can be finely tuned by modifying the donor, the acceptor, and the π-conjugated bridge connecting them. rsc.orgbeilstein-journals.org

Development of Catalysts and Reagents for Organic Synthesis

The rigid, yet conformationally flexible, biphenyl scaffold of "this compound" makes it a valuable precursor in the development of specialized catalysts and reagents for organic synthesis. The strategic placement of bromine and methoxy groups on the biphenyl core allows for further chemical modifications, leading to the creation of ligands for metal-catalyzed reactions and various organic reagents.

The bromine atoms at the 3 and 3' positions are particularly significant. They serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com Through these reactions, the biphenyl unit can be functionalized with phosphine groups, amines, or other coordinating moieties to create bidentate or monodentate ligands. These ligands are crucial in forming stable and active complexes with transition metals like palladium, rhodium, and copper. For instance, derivatives of substituted biphenyls are used to synthesize optically active ligands, which are instrumental in asymmetric catalysis for producing enantiomerically pure compounds, a critical need in the pharmaceutical industry. researchgate.net

Functional Materials Research Beyond Catalysis (e.g., optical materials, electroluminescent compounds)

The unique electronic and structural characteristics of the "this compound" backbone make it an attractive building block for advanced functional materials, particularly in the fields of optics and electronics. The biphenyl core provides a robust and electronically conjugated system that can be systematically modified to tune its properties for specific applications.

In the realm of optical materials, derivatives of substituted biphenyls are investigated for their nonlinear optical (NLO) properties. nih.gov By introducing strong electron-withdrawing or electron-donating groups, it is possible to create molecules with significant third-order NLO responses, which are essential for applications in photonics, such as optical switching and data processing. nih.gov Research has shown that modifying biphenyl derivatives can lead to materials that exhibit a transition from reverse saturable absorption to saturable absorption, a property of interest for the development of optical limiting devices. nih.gov

The field of organic electronics, especially the development of organic light-emitting diodes (OLEDs), represents a significant area of research for biphenyl compounds. Derivatives of 3,3′-disubstituted biphenyls have been shown to exhibit properties like Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE). researchgate.net These phenomena are highly desirable for creating efficient and stable electroluminescent devices. TADF materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. AIEgens are compounds that are non-emissive in solution but become highly luminescent in the aggregated or solid state, which is advantageous for fabricating bright and efficient OLED displays. researchgate.net

The general class of substituted biphenyls is also explored for use as host materials in the emissive layer of OLEDs or as materials in enhancement layers to improve device stability, efficiency, and operational lifetime. google.com The ability to modify the biphenyl structure allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLEDs. google.com

Table of Optical Properties for a Related Biphenyl Derivative

ParameterValueReference
Maximum Absorption Peak (Precursor)380 nm nih.gov
Maximum Absorption Peak (After reaction with TCNE)478 nm nih.gov
Isosbestic Points334 nm, 414 nm nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves bromination and methoxylation of biphenyl precursors. A literature-based approach (e.g., Ullmann coupling or Suzuki-Miyaura cross-coupling) can be adapted for regioselective functionalization . Optimization includes:

  • Catalyst selection : Palladium catalysts for cross-coupling, with ligand systems like phosphines to enhance selectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature control : Stepwise heating (80–120°C) to minimize side reactions.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients for high purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns and symmetry. Methoxy (-OCH3_3) and bromine substituents produce distinct deshielded signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z ~428–430 for [M+H]+^+).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous diphenic acid derivatives .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How does this compound perform in catalytic applications, such as asymmetric synthesis?

Answer:
The compound’s steric and electronic properties make it a potential ligand precursor in metal-catalyzed reactions. For example:

  • Phosphine Ligand Derivatives : Modify with diphenylphosphine groups for use in hydroformylation or hydrogenation (see BiPhePhos analogs in ).
  • Chiral Resolution : Enantiopure analogs (e.g., binaphthyl derivatives) can induce asymmetry in C–C bond-forming reactions .
  • Experimental Design : Screen metal complexes (e.g., Rh, Co) under inert atmospheres and monitor enantiomeric excess (ee) via chiral HPLC .

Advanced: What strategies are used to evaluate the biological activity of this compound, particularly in anticancer research?

Answer:

  • In Vitro Assays : Test antiproliferative effects on cancer cell lines (e.g., melanoma) using MTT assays. IC50_{50} values are compared to controls like cisplatin .
  • Apoptosis Studies : Flow cytometry with Annexin V/PI staining to quantify pro-apoptotic activity .
  • Structure-Activity Relationship (SAR) : Compare with hydroxylated or methylated analogs to identify critical functional groups .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Answer:

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model geometry and electron density. Include solvent effects via PCM .
  • Key Outputs :
    • HOMO-LUMO gaps to predict reactivity.
    • Partial charge distribution to identify electrophilic/bromophilic sites.
    • Comparison with experimental UV-Vis spectra for validation .

Advanced: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage : Protect from light in amber glass vials at 2–8°C. Desiccate to prevent hydrolysis of methoxy groups .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential bromine release during decomposition .
  • Disposal : Follow EPA guidelines for halogenated waste (D003 code) .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) by observing signal coalescence at elevated temperatures .
  • COSY/NOESY : Assign coupling interactions and spatial proximity of substituents.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting in crowded regions .

Advanced: What comparative studies exist between this compound and its structural analogs?

Answer:

  • Electronic Effects : Compare with non-brominated or dimethoxy-only analogs to assess bromine’s electron-withdrawing impact on reactivity .
  • Biological Activity : Analog studies show that dibromo substitution enhances cytotoxicity compared to monobromo derivatives .
  • Catalytic Performance : Phosphine-modified analogs (e.g., Cl-MeO-BIPHEP) exhibit higher enantioselectivity in asymmetric hydrogenation .

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